molecular formula C22H20F3NO5 B12200837 2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol

2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol

Cat. No.: B12200837
M. Wt: 435.4 g/mol
InChI Key: SMFFDQTZIAORDX-UHFFFAOYSA-N
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Description

2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a complex organic compound characterized by its unique structural features. This compound contains a trifluoromethyl group, an oxazole ring, and a phenol moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol typically involves multiple stepsCommon reagents used in these reactions include trifluoromethyl iodide, dimethoxybenzene, and various catalysts to facilitate the formation of the oxazole ring .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. The oxazole ring can interact with various enzymes and receptors, modulating their activity. The phenol moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C22H20F3NO5

Molecular Weight

435.4 g/mol

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-(2-methylprop-2-enoxy)phenol

InChI

InChI=1S/C22H20F3NO5/c1-12(2)11-30-14-6-7-15(16(27)10-14)20-19(21(26-31-20)22(23,24)25)13-5-8-17(28-3)18(9-13)29-4/h5-10,27H,1,11H2,2-4H3

InChI Key

SMFFDQTZIAORDX-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC1=CC(=C(C=C1)C2=C(C(=NO2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC)O

Origin of Product

United States

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